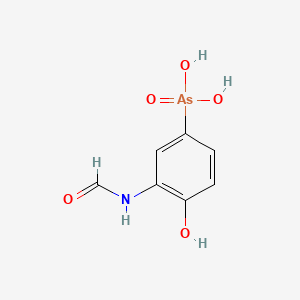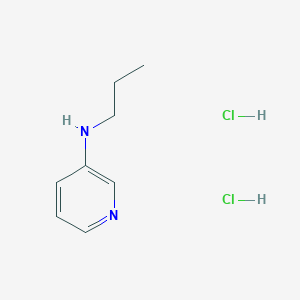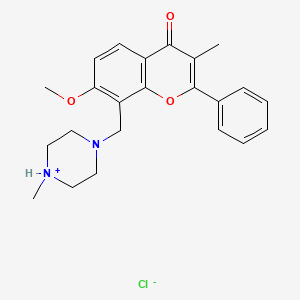
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is notable for its unique combination of halogen atoms and a trifluoromethyl group, which impart distinct chemical and biological properties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- typically involves the halogenation of a benzimidazole precursor. One common method includes the bromination of benzimidazole at the 4 and 6 positions, followed by chlorination at the 5 position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and introduction of the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like acetonitrile and catalysts such as potassium carbonate are often used in these processes .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and polymers
作用機序
The mechanism of action of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s halogen atoms and trifluoromethyl group enhance its binding affinity and specificity towards these targets .
類似化合物との比較
- Benzimidazole, 5,6-dibromo-2-(trifluoromethyl)-
- Benzimidazole, 5-chloro-2-(trifluoromethyl)-
- Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-
Comparison: Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is unique due to the presence of both chlorine and bromine atoms along with a trifluoromethyl group. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of multiple halogen atoms increases its lipophilicity and ability to penetrate biological membranes, making it a more potent compound in various applications .
特性
CAS番号 |
53615-23-9 |
|---|---|
分子式 |
C8H2Br2ClF3N2 |
分子量 |
378.37 g/mol |
IUPAC名 |
4,6-dibromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2Br2ClF3N2/c9-2-1-3-6(4(10)5(2)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChIキー |
POIOLNAIRDCQKY-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Br)Cl)Br)N=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


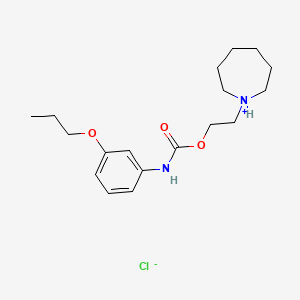

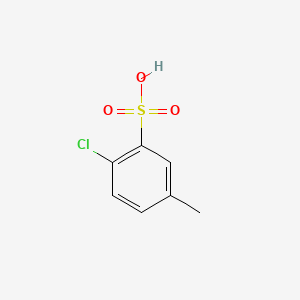
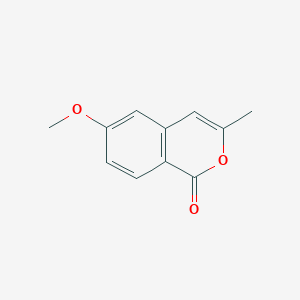
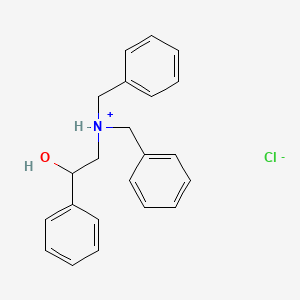

![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
